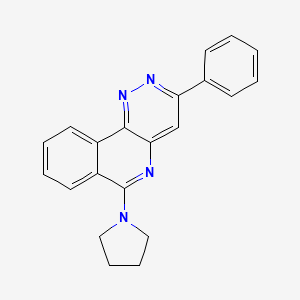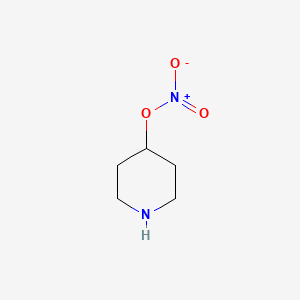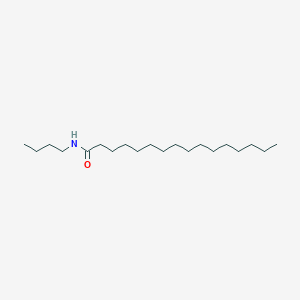![molecular formula C24H27ClO5S B8494528 Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate](/img/structure/B8494528.png)
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. This can be achieved through a series of reactions, including halogenation, sulfonation, and alkylation. The ethynyl linkage is introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.
科学的研究の応用
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl linkage and the chloro-substituted phenyl ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate: shares similarities with other compounds containing tert-butyl groups, chloro-substituted phenyl rings, and ethynyl linkages.
Tert-butyl chloroacetate: and tert-butyl acetate are examples of similar compounds with different functional groups and applications
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C24H27ClO5S |
|---|---|
分子量 |
463.0 g/mol |
IUPAC名 |
tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C24H27ClO5S/c1-6-7-17-10-12-21(31(5,27)28)15-18(17)8-9-19-14-20(25)11-13-22(19)29-16-23(26)30-24(2,3)4/h10-15H,6-7,16H2,1-5H3 |
InChIキー |
WULNWWNVPFVQFT-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=C(C=C1)S(=O)(=O)C)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-bromo-2,3-dihydro-1H-benzo[f]chromene](/img/structure/B8494478.png)







![2-[(5,6-Dimethoxyindazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8494531.png)
